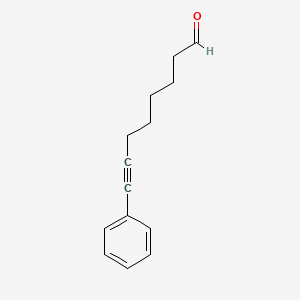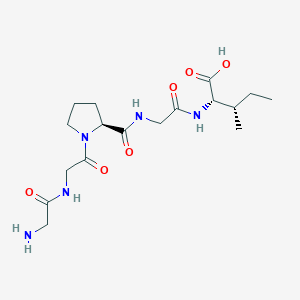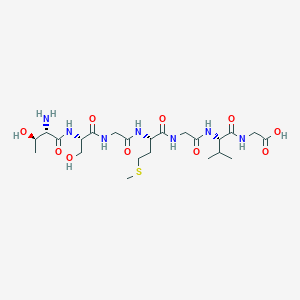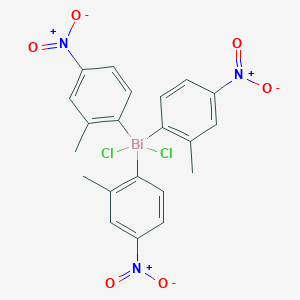![molecular formula C23H27O10PS4-2 B14222902 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate CAS No. 822520-88-7](/img/structure/B14222902.png)
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as disulfide, ester, aldehyde, and phosphate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the disulfide bond: This step involves the reaction of 2-(acetyloxy)ethyl thiol with an appropriate oxidizing agent to form the disulfide bond.
Naphthalene ring functionalization: The naphthalene ring is functionalized with formyl and hydroxyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation products: Sulfonic acids.
Reduction products: Primary alcohols.
Substitution products: Ethers, amines.
科学的研究の応用
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to the presence of disulfide bonds.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials with specific functional properties.
作用機序
The mechanism of action of 1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate involves its interaction with molecular targets through its functional groups. The disulfide bonds can undergo redox reactions, influencing cellular redox states. The aldehyde and phosphate groups can participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
1,3-Bis(2-{[2-(hydroxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate: Similar structure but with hydroxyl groups instead of acetyloxy groups.
1,3-Bis(2-{[2-(methoxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate: Similar structure but with methoxy groups instead of acetyloxy groups.
Uniqueness
1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate is unique due to the presence of acetyloxy groups, which can influence its reactivity and interactions with biological molecules. This compound’s specific combination of functional groups makes it a valuable tool for research in various scientific fields.
特性
CAS番号 |
822520-88-7 |
|---|---|
分子式 |
C23H27O10PS4-2 |
分子量 |
622.7 g/mol |
IUPAC名 |
[1,3-bis[2-(2-acetyloxyethyldisulfanyl)ethyl]-6-formyl-5-hydroxynaphthalen-2-yl] phosphate |
InChI |
InChI=1S/C23H29O10PS4/c1-15(25)31-7-11-37-35-9-5-17-13-21-19(4-3-18(14-24)22(21)27)20(23(17)33-34(28,29)30)6-10-36-38-12-8-32-16(2)26/h3-4,13-14,27H,5-12H2,1-2H3,(H2,28,29,30)/p-2 |
InChIキー |
IHSGAMYSCDGKPO-UHFFFAOYSA-L |
正規SMILES |
CC(=O)OCCSSCCC1=CC2=C(C=CC(=C2O)C=O)C(=C1OP(=O)([O-])[O-])CCSSCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)


![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)





![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)

